An In-depth Technical Guide to Ethyl 2,3-dihydrobenzofuran-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 2,3-dihydrobenzofuran-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 2,3-dihydrobenzofuran-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure," frequently appearing in a wide array of biologically active natural products and synthetic compounds, including approved drugs.[1][2] This document details the synthesis, physicochemical properties, spectroscopic characterization, and the role of this specific ester as a valuable building block in the creation of novel therapeutics. While direct experimental data for this exact ester is not extensively reported in peer-reviewed literature, this guide provides validated protocols and predicted data based on well-established chemical principles and data from closely related analogues.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and development. The following table summarizes the key physicochemical properties of Ethyl 2,3-dihydrobenzofuran-5-carboxylate. It is important to note that while some data is derived from closely related compounds, it provides a reliable foundation for experimental work.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₁₂O₃ | Calculated |
| Molecular Weight | 192.21 g/mol | Calculated |
| CAS Number | Not explicitly assigned in major databases. The corresponding carboxylic acid is 76429-73-7. | Inferred from database searches |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid. | Based on similar esters |
| Boiling Point | Estimated >250 °C at 760 mmHg | Based on related compounds |
| Melting Point | Not available. | - |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, ethyl acetate, and dichloromethane. | General chemical principles |
Spectroscopic Characterization (Predicted)
The following are the predicted spectroscopic data for Ethyl 2,3-dihydrobenzofuran-5-carboxylate, based on the analysis of its constituent functional groups and data from analogous structures.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl ester and the dihydrobenzofuran core.
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Ethyl group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at around 4.3-4.4 ppm (2H, -OCH₂-).[3]
-
Dihydrofuran ring: Two triplets corresponding to the methylene protons (-CH₂-CH₂-) at approximately 3.2 ppm (2H) and 4.6 ppm (2H).
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Aromatic protons: Signals in the aromatic region (around 6.8-7.8 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to distinct splitting patterns.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton NMR data.
-
Ethyl group: Signals at approximately 14 ppm (-CH₃) and 61 ppm (-OCH₂-).
-
Dihydrofuran ring: Methylene carbons will appear at around 29 ppm and 71 ppm.
-
Aromatic and Carbonyl carbons: Aromatic carbons will resonate in the 110-160 ppm range, with the ester carbonyl appearing around 166 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl stretch.
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C=O stretch: A strong absorption band around 1700-1720 cm⁻¹ characteristic of an ester carbonyl.
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C-O stretch: Bands in the 1100-1300 cm⁻¹ region.
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Aromatic C-H stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H stretch: Signals below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern would be expected to involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and other characteristic fragments.
Synthesis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate
The synthesis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate is most logically achieved through a two-step process: the synthesis of the precursor, 2,3-dihydrobenzofuran-5-carboxylic acid, followed by its esterification.
Synthesis of 2,3-dihydrobenzofuran-5-carboxylic Acid
A reliable method for the synthesis of the carboxylic acid precursor is presented below. This multi-step process provides a clear pathway to obtaining the necessary intermediate.
Caption: Workflow for the synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g), acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml).[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[4]
-
Workup: After cooling to room temperature, pour the reaction mixture into water.
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Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash them thoroughly with water (5 times).[4]
-
Purification: Extract the combined organic solution with a saturated aqueous solution of sodium bicarbonate. Isolate the aqueous layer, acidify it, and then extract with ethyl acetate.[4]
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Isolation: Dry the final organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2,3-dihydrobenzofuran-5-ylacetic acid.[4] Further purification can be achieved by recrystallization.
Fischer Esterification to Ethyl 2,3-dihydrobenzofuran-5-carboxylate
The conversion of the carboxylic acid to its ethyl ester is a classic Fischer esterification. This acid-catalyzed reaction is an equilibrium process, typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[5][6][7]
Caption: General workflow for the Fischer esterification.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,3-dihydrobenzofuran-5-carboxylic acid in a large excess of absolute ethanol in a round-bottom flask.[5]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically a few drops to 5% mol).[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.[5]
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.[8]
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.[5]
Applications in Drug Discovery and Development
The 2,3-dihydrobenzofuran core is a cornerstone in medicinal chemistry due to its presence in numerous natural products and its versatile biological activities.[9][10] These scaffolds are known to possess anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[9][11] Ethyl 2,3-dihydrobenzofuran-5-carboxylate serves as a key intermediate for introducing this valuable pharmacophore into more complex molecules. The ester functionality provides a convenient handle for further chemical modifications, such as amidation or reduction to an alcohol, allowing for the synthesis of diverse libraries of compounds for biological screening.
The strategic placement of the carboxylate group at the 5-position allows for the exploration of structure-activity relationships (SAR) by extending the molecule into solvent-exposed regions of protein binding pockets. This makes it a valuable tool for designing targeted therapies. For instance, derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a key enzyme in inflammation and cancer.[1] The ability to readily modify the ester group of Ethyl 2,3-dihydrobenzofuran-5-carboxylate facilitates the rapid synthesis of analogues to optimize binding affinity and pharmacokinetic properties.
Conclusion
Ethyl 2,3-dihydrobenzofuran-5-carboxylate, while not extensively documented as a standalone compound, represents a fundamentally important building block for medicinal chemists and drug development professionals. This guide provides a robust and scientifically sound pathway for its synthesis and characterization, empowering researchers to leverage the therapeutic potential of the 2,3-dihydrobenzofuran scaffold. The provided protocols, based on established chemical transformations, offer a reliable starting point for the preparation of this and related compounds, paving the way for the discovery of novel and effective therapeutic agents.
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PrepChem.com (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available at: [Link]
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ResearchGate (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives. Available at: [Link]
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Oriental Journal of Chemistry (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Available at: [Link]
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